N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide
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Overview
Description
N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by its benzoyl, methylphenyl, carbamoyl, and nitrobenzamide groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Addition of the chlorine atom to the aromatic ring.
Amidation: Formation of the amide bond between the carbamoyl and benzoyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro group to an amine group under reducing conditions.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide
- N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)isoxazole-5-carboxamide
- N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide
Uniqueness
N-{2-[(2-Benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-chloro-2-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN3O5/c1-17-11-13-24(21(15-17)26(33)18-7-3-2-4-8-18)31-27(34)20-9-5-6-10-23(20)30-28(35)22-16-19(29)12-14-25(22)32(36)37/h2-16H,1H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRXZIVXSDARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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